molecular formula C19H22N2 B3033596 N-((1H-indol-3-yl)methyl)-4-butylaniline CAS No. 1081135-30-9

N-((1H-indol-3-yl)methyl)-4-butylaniline

Cat. No.: B3033596
CAS No.: 1081135-30-9
M. Wt: 278.4 g/mol
InChI Key: AKADBJNJVBCWJD-UHFFFAOYSA-N
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Description

N-((1H-indol-3-yl)methyl)-4-butylaniline is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole moiety linked to a butylaniline group, making it a valuable molecule for various scientific and industrial applications.

Scientific Research Applications

N-((1H-indol-3-yl)methyl)-4-butylaniline has several applications in scientific research:

Mechanism of Action

Target of Action

N-((1H-indol-3-yl)methyl)-4-butylaniline, also known as 4-butyl-N-(1H-indol-3-ylmethyl)aniline, is a compound that has been found to have significant biological activitySimilar compounds with an indole nucleus have been found to inhibit tubulin polymerization . Tubulin is a globular protein and is the main constituent of microtubules in cells. These microtubules play a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

Similar compounds have been found to inhibit tubulin polymerization . This means that these compounds prevent the formation of microtubules by preventing the polymerization of tubulin. This can lead to cell cycle arrest and apoptosis, particularly in rapidly dividing cells such as cancer cells .

Biochemical Pathways

The inhibition of tubulin polymerization affects the cell cycle, particularly the transition from the g2 phase to the m phase . This can lead to cell cycle arrest and apoptosis. Additionally, the disruption of microtubules can affect intracellular transport, which can have downstream effects on various cellular processes .

Result of Action

Similar compounds have been found to induce cell apoptosis in a dose-dependent manner and arrest the cells in the g2/m phase . This suggests that this compound could potentially have similar effects.

Safety and Hazards

The safety and hazards associated with “4-butyl-N-(1H-indol-3-ylmethyl)aniline” are not known .

Future Directions

Given the limited information available on “4-butyl-N-(1H-indol-3-ylmethyl)aniline”, future research could focus on its synthesis, properties, and potential applications. The compound could be evaluated for its biological activity, as has been done with similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1H-indol-3-yl)methyl)-4-butylaniline typically involves the reaction of indole derivatives with butylaniline under specific conditions. One common method is the Larock cyclization, which uses a palladium(II) acetate catalyst, a ligand such as D t-BPF, potassium carbonate as an additive, and N-methyl-2-pyrrolidone as the solvent .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-((1H-indol-3-yl)methyl)-4-butylaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Comparison with Similar Compounds

Uniqueness: N-((1H-indol-3-yl)methyl)-4-butylaniline is unique due to its specific structural features, which confer distinct reactivity and biological properties. Its combination of an indole ring with a butylaniline group makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-butyl-N-(1H-indol-3-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2/c1-2-3-6-15-9-11-17(12-10-15)20-13-16-14-21-19-8-5-4-7-18(16)19/h4-5,7-12,14,20-21H,2-3,6,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKADBJNJVBCWJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NCC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.